molecular formula C14H13F2NO B3434381 1-[5-fluoro-2-(4-fluorophenoxy)phenyl]-N-methylmethanamine CAS No. 902836-69-5

1-[5-fluoro-2-(4-fluorophenoxy)phenyl]-N-methylmethanamine

Cat. No.: B3434381
CAS No.: 902836-69-5
M. Wt: 249.26 g/mol
InChI Key: AOFOTZLQDPZPFB-UHFFFAOYSA-N
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Description

1-[5-fluoro-2-(4-fluorophenoxy)phenyl]-N-methylmethanamine is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings

Preparation Methods

The synthesis of 1-[5-fluoro-2-(4-fluorophenoxy)phenyl]-N-methylmethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nucleophilic substitution reaction of a fluorinated phenol with a fluorinated benzene derivative, followed by methylation of the resulting intermediate. The reaction conditions often involve the use of polar aprotic solvents and bases to facilitate the nucleophilic substitution and methylation steps .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-[5-fluoro-2-(4-fluorophenoxy)phenyl]-N-methylmethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-fluoro-2-(4-fluorophenoxy)phenyl]-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-fluoro-2-(4-fluorophenoxy)phenyl]-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist or antagonist, depending on the specific biological context .

Comparison with Similar Compounds

1-[5-fluoro-2-(4-fluorophenoxy)phenyl]-N-methylmethanamine can be compared with other similar compounds, such as:

  • 1-(2-fluoro-4-isopropylphenyl)-N-methylmethanamine hydrochloride
  • 1-(2-(2,4-difluorophenoxy)-6-fluorophenyl)-N-methylmethanamine hydrochloride
  • (2-fluoro-4-isopropylphenyl)methanamine hydrochloride

These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

1-[5-fluoro-2-(4-fluorophenoxy)phenyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO/c1-17-9-10-8-12(16)4-7-14(10)18-13-5-2-11(15)3-6-13/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFOTZLQDPZPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)F)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501202963
Record name 5-Fluoro-2-(4-fluorophenoxy)-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-69-5
Record name 5-Fluoro-2-(4-fluorophenoxy)-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902836-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(4-fluorophenoxy)-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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